2-(3-Fluoro-4-hydroxyphenyl)propanoic acid
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Overview
Description
2-(3-Fluoro-4-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-hydroxyphenyl)propanoic acid typically involves the introduction of a fluorine atom and a hydroxyl group onto a phenylpropanoic acid backbone. One common method involves the fluorination of 4-hydroxyphenylpropanoic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-oxophenylpropanoic acid or 3-fluoro-4-carboxyphenylpropanoic acid.
Reduction: Formation of 2-(3-fluoro-4-hydroxyphenyl)propanol.
Substitution: Formation of 2-(3-amino-4-hydroxyphenyl)propanoic acid or 2-(3-thio-4-hydroxyphenyl)propanoic acid.
Scientific Research Applications
2-(3-Fluoro-4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the fluorine atom can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid: A tyrosine derivative with similar structural features.
3-Fluoro-4-hydroxyphenylacetic acid: Another fluorinated phenylpropanoic acid derivative.
Uniqueness
2-(3-Fluoro-4-hydroxyphenyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
56355-48-7 |
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Molecular Formula |
C9H9FO3 |
Molecular Weight |
184.16 g/mol |
IUPAC Name |
2-(3-fluoro-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9FO3/c1-5(9(12)13)6-2-3-8(11)7(10)4-6/h2-5,11H,1H3,(H,12,13) |
InChI Key |
WUJPCPMORXJGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)F)C(=O)O |
Origin of Product |
United States |
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